Welcome to the BenchChem Online Store!
molecular formula C21H24Cl2FNO2 B1663624 Haloperidol hydrochloride CAS No. 1511-16-6

Haloperidol hydrochloride

Cat. No. B1663624
M. Wt: 412.3 g/mol
InChI Key: JMRYYMBDXNZQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04086234

Procedure details

Under a nitrogen atmosphere 4.87 parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide and 25 parts of deionized water is combined and gently warmed. 1.65 Parts of potassium hydroxide, followed by 6.12 parts of 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane is added, and the mixture is heated to reflux. After refluxing for 3.75 hours, the reaction mixture is cooled to room temperature, and 55 parts of toluene is added. The aqueous and organic layers are separated, and the aqueous layer discarded. 5.1 Parts of methanol is added to the organic layer and the mixture cooled to about 25° C. While stirring vigorously, 3.1 parts of concentrated hydrochloric acid is added. The resultant precipitate is filtered and washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol. The filtrate, after standing for about 18 hours, affords additional precipitate. This is filtered and combined with the initially isolated precipitate. The solid is then washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol and twice with 22 parts by volume portions of a 10:1 mixture of acetone-methanol. The solid is air-dried to give, in 75.5% yield, 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride as a white solid melting at about 226° - 228° C., and identical to the product of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[I-].[K+].[OH-].[K+].C1CO[C:21]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)([CH2:22][CH2:23][CH2:24]Cl)[O:20]1>C1(C)C=CC=CC=1.O>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:14])[CH2:9][CH2:10][N:11]([CH2:24][CH2:23][CH2:22][C:21]([C:26]3[CH:27]=[CH:28][C:29]([F:32])=[CH:30][CH:31]=3)=[O:20])[CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCNCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC(CCCCl)(C2=CC=C(C=C2)F)OC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently warmed
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3.75 hours
Duration
3.75 h
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers are separated
ADDITION
Type
ADDITION
Details
5.1 Parts of methanol is added to the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to about 25° C
ADDITION
Type
ADDITION
Details
3.1 parts of concentrated hydrochloric acid is added
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is filtered
WASH
Type
WASH
Details
washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol
CUSTOM
Type
CUSTOM
Details
affords additional precipitate
FILTRATION
Type
FILTRATION
Details
This is filtered
WASH
Type
WASH
Details
The solid is then washed twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol and twice with 22 parts by volume portions of a 10:1 mixture of acetone-methanol
CUSTOM
Type
CUSTOM
Details
The solid is air-dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCCC(=O)C1=CC=C(C=C1)F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.